Cas no 214398-99-9 ((S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide)

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide structure
214398-99-9 structure
Product Name:(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
CAS No:214398-99-9
MF:C7H11ClN2O2
MW:190.627440690994
MDL:MFCD11845729
CID:239136
PubChem ID:11816344
Update Time:2025-07-19

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
    • (S)-1-(2-CHLORO-ACETYL)-PYRROLIDINE-2-CARBOXYLIC ACID AMIDE
    • 2-Pyrrolidinecarboxamide,1-(2-chloroacetyl)-, (2S)-
    • (2S)-1-(2-chloroacetyl)pyrrollidine-4-carboxamide
    • 1-chloroacetyl (S)-2-carboxamidepyrrolidine
    • 1-chloroacetyl-2-(S)-pyrrolidinecarboxamide
    • (2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
    • (2S)-1-(2-Chloro-acetyl)-pyrrolidine-2-carboxamide
    • SBB091197
    • 0902AB
    • SB35402
    • FCH1158974
    • OR346167
    • AX8230881
    • Vildagliptin Chloroacetyl Amide (S)-Isomer
    • (2S)-1-(Chloroacetyl)pyrrolidine-2alpha-carboxamide
    • 2-Pyrrol
    • SCHEMBL1239264
    • AC-27042
    • A879093
    • AKOS015850601
    • 2-Pyrrolidinecarboxamide,1-(2-chloroacetyl)-,(2S)-
    • DTXSID20473494
    • AKOS015996633
    • AS-75722
    • 214398-99-9
    • (S)-1-(2-Chloroacetyl)-pyrrolidine-2-carboxylic acid amide
    • CS-0165388
    • YKDRUBGIBPCRBH-YFKPBYRVSA-N
    • MFCD11845729
    • A50794
    • (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide? (Vildagliptin Impurity pound(c)
    • (S)-1-(2-Chloro-acetyl)-pyrrolidine-2-carboxylicacid amide
    • 2-Pyrrolidinecarboxamide, 1-(2-chloroacetyl)-, (2S)-; 2-Pyrrolidinecarboxamide, 1-(chloroacetyl)-, (2S)- (9CI); (2S)-1-(2-Chloroacetyl)-2-pyrrolidinecarboxamide; (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide; 1-(2-Chloroacetyl)-2-(S)-pyrrolidine carboxamide; 1-(Chloroacetyl)-L-prolinamide
    • MDL: MFCD11845729
    • Inchi: 1S/C7H11ClN2O2/c8-4-6(11)10-3-1-2-5(10)7(9)12/h5H,1-4H2,(H2,9,12)/t5-/m0/s1
    • InChI Key: YKDRUBGIBPCRBH-YFKPBYRVSA-N
    • SMILES: ClCC(N1CCC[C@H]1C(N)=O)=O

Computed Properties

  • Exact Mass: 190.05100
  • Monoisotopic Mass: 190.0509053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 63.4

Experimental Properties

  • Density: 1.353±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 133-137 ºC (isopropyl ether )
  • Solubility: Dissolution (50 g/l) (25 º C),
  • PSA: 63.40000
  • LogP: 0.33970

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide Security Information

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide Production Method

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide Suppliers

Amadis Chemical Company Limited
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Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:214398-99-9)(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxaMide
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Quantity:200kg
Purity:99.9%
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Additional information on (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Chemical Profile of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide (CAS No. 214398-99-9)

The compound (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide, identified by the CAS number 214398-99-9, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This enantiomerically pure compound belongs to the class of pyrrolidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural motif of this molecule, featuring a chiral center at the pyrrolidine ring and an acylated amide group, makes it a versatile scaffold for medicinal chemists exploring novel therapeutic agents.

In recent years, the exploration of chiral auxiliaries and catalysts has revolutionized asymmetric synthesis, enabling the efficient production of enantiomerically enriched compounds like (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide. The stereochemical purity of this compound is crucial for its biological efficacy, as many pharmacologically active molecules exhibit pronounced enantioselectivity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and biocatalytic transformations, have been employed to construct the complex framework of this molecule with high precision.

The pharmacological relevance of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide stems from its potential interaction with biological targets such as enzymes and receptors. Pyrrolidine derivatives are known to modulate various signaling pathways, making them attractive candidates for treating neurological disorders, infectious diseases, and metabolic conditions. Preliminary studies have suggested that this compound may exhibit inhibitory activity against specific proteases and kinases, which are implicated in cancer progression and inflammation. The amide functionality further enhances its binding affinity by allowing hydrogen bonding interactions with polar residues in protein active sites.

Computational chemistry plays a pivotal role in understanding the molecular interactions of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide. Molecular dynamics simulations and quantum mechanical calculations have been utilized to predict its binding mode to target proteins, providing insights into key pharmacophoric elements. These computational studies not only aid in rational drug design but also guide experimental optimization efforts. Additionally, virtual screening techniques have been applied to identify novel analogs with enhanced potency and selectivity.

The synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide involves multi-step organic transformations that require careful consideration of reaction conditions to ensure high yield and enantiomeric purity. Recent advancements in green chemistry principles have encouraged the development of sustainable synthetic routes, minimizing waste generation and energy consumption. For instance, catalytic hydrogenation techniques have been explored as an alternative to traditional acid-base neutralizations, aligning with global efforts to promote environmentally benign chemical processes.

In clinical research settings, the evaluation of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide has focused on its potential therapeutic applications. Preclinical studies have demonstrated its efficacy in animal models of inflammation and pain syndromes, highlighting its promise as a lead compound for drug development. The compound's ability to cross the blood-brain barrier has also raised interest in its potential use for treating central nervous system disorders. However, further investigations are necessary to fully elucidate its pharmacokinetic profile and long-term safety.

The role of contract research organizations (CROs) has been instrumental in advancing the development of molecules like (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide. These organizations provide specialized services in synthetic chemistry, process development, and analytical characterization, enabling pharmaceutical companies to accelerate their drug discovery programs. Collaborative efforts between academic institutions and industry partners have fostered innovation in medicinal chemistry, leading to the identification of promising candidates for clinical trials.

Regulatory considerations are critical when developing new pharmaceutical entities such as (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under controlled conditions that meet safety and quality standards. Regulatory agencies require comprehensive documentation detailing synthetic routes, impurity profiles, and stability data before approving a drug candidate for human use. This rigorous evaluation process guarantees that patients receive medications that are both effective and safe.

Future directions in the study of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide may include exploring its mechanism of action at a molecular level through structural biology techniques such as X-ray crystallography or cryo-electron microscopy. Understanding how this compound interacts with biological targets can provide valuable insights for designing next-generation therapeutics with improved efficacy and reduced side effects. Additionally, interdisciplinary approaches combining chemistry, biology, and computer science will continue to drive innovation in drug discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:214398-99-9)(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
A879093
Purity:99%/99%
Quantity:1g/5g
Price ($):223.0/769.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:214398-99-9)(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxaMide
sfd18482
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email